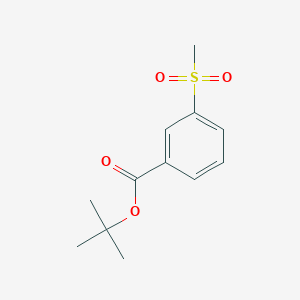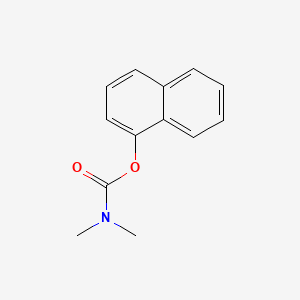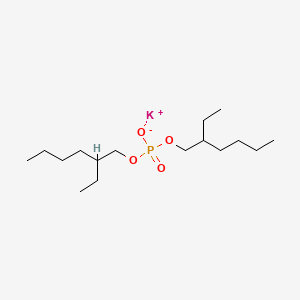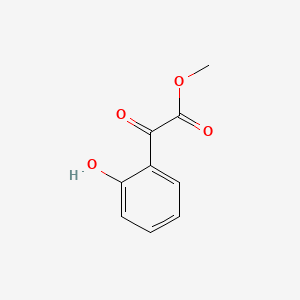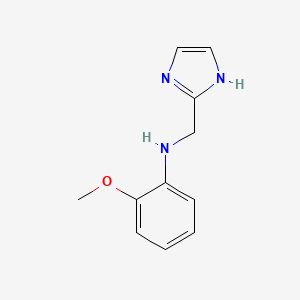
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline is a compound that features an imidazole ring substituted with a 2-methoxyphenyl group and a methylamine group. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the 2-methoxyphenyl group and the methylamine group imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting intermediate is then reacted with formaldehyde and a primary amine to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors and catalysts to enhance yield and reduce reaction times. The use of high-purity starting materials and stringent control of reaction conditions ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The compound may also interact with biological membranes, altering their properties and influencing cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-imidazol-2-ylmethanamine: Similar structure but lacks the 2-methoxyphenyl group.
2-methoxyphenyl-1H-imidazol-2-ylmethanamine: Similar structure but lacks the methylamine group.
1H-imidazol-2-ylmethylamine: Similar structure but lacks both the 2-methoxyphenyl and methylamine groups.
Uniqueness
N-(1H-Imidazol-2-ylmethyl)-2-methoxyaniline is unique due to the presence of both the 2-methoxyphenyl group and the methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline |
InChI |
InChI=1S/C11H13N3O/c1-15-10-5-3-2-4-9(10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
RFVFOXRZJGADKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NCC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


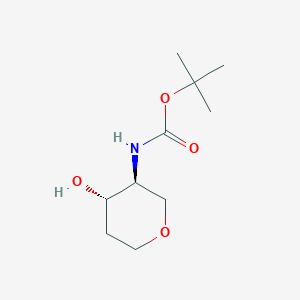
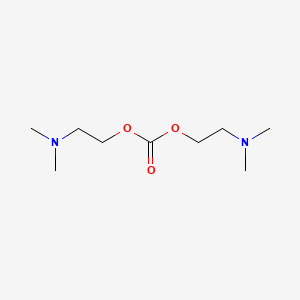
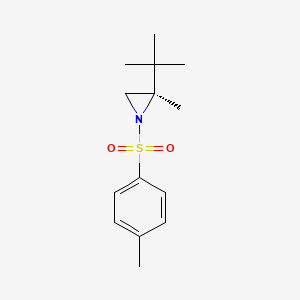
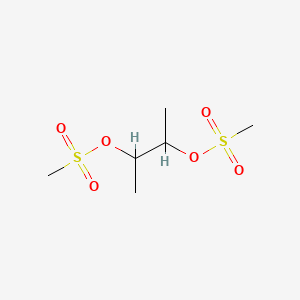
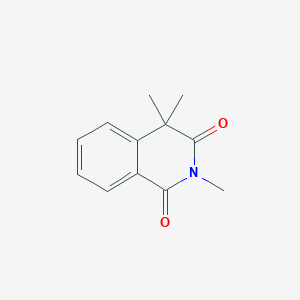
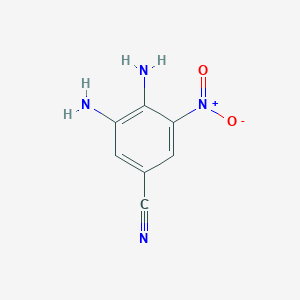
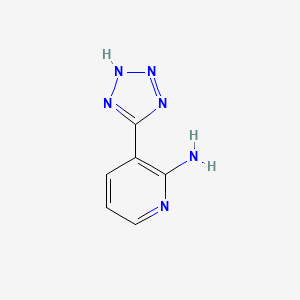

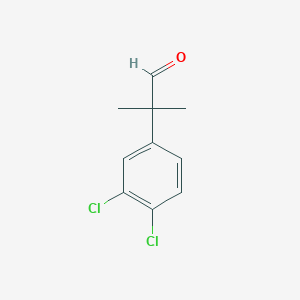
![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)
